

"Pyrimidine-4-carbaldehyde" CAS number and molecular structure

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Compound of Interest

Compound Name: **Pyrimidine-4-carbaldehyde**

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An In-depth Technical Guide to **Pyrimidine-4-carbaldehyde**: Synthesis, Reactivity, and Applications

Abstract

Pyrimidine-4-carbaldehyde, a pivotal heterocyclic aldehyde, stands as a cornerstone in contemporary synthetic and medicinal chemistry. Its unique molecular architecture, featuring an electron-deficient pyrimidine ring coupled with a reactive aldehyde functional group, imparts a versatile chemical profile that is highly sought after in the design of complex molecular targets. This guide provides a comprehensive exploration of **Pyrimidine-4-carbaldehyde**, from its fundamental physicochemical properties and molecular structure to detailed synthetic protocols and mechanistic insights into its characteristic reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its critical role as a versatile building block, its applications in the synthesis of biologically active compounds, and the essential safety protocols for its handling and storage.

Introduction to Pyrimidine-4-carbaldehyde

The pyrimidine nucleus is a fundamental structural motif present in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.^{[1][2]} This inherent biological relevance has positioned

pyrimidine derivatives as privileged scaffolds in drug discovery, with applications spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[2][3][4][5]

Pyrimidine-4-carbaldehyde (also known as 4-formylpyrimidine) emerges as a particularly valuable derivative. It serves as a bifunctional synthetic intermediate: the aldehyde group offers a gateway to a multitude of classical organic transformations, while the pyrimidine ring provides a stable, electron-deficient core that can be further functionalized or utilized for its specific electronic and steric properties. Its utility as a building block for creating more complex pharmaceutical and agrochemical compounds is a primary driver of its importance in chemical research and development.[6]

This guide aims to consolidate the technical knowledge surrounding **Pyrimidine-4-carbaldehyde**, providing a self-validating framework for its synthesis, manipulation, and application, grounded in authoritative scientific principles.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. **Pyrimidine-4-carbaldehyde** is structurally defined by a formyl group (-CHO) attached to the C4 position of a 1,3-diazine (pyrimidine) ring.

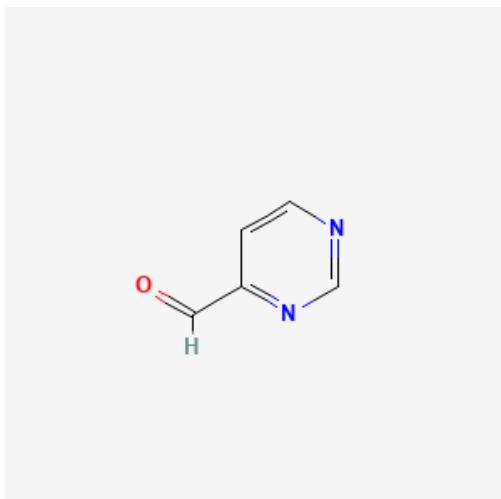


Figure 1. 2D Molecular Structure of **Pyrimidine-4-carbaldehyde**.

The key identifiers and molecular properties are summarized in the table below for quick reference.

Identifier	Value	Source(s)
CAS Number	2435-50-9	[6] [7] [8] [9] [10]
Molecular Formula	C ₅ H ₄ N ₂ O	[6] [7] [9]
Molecular Weight	108.10 g/mol	[6] [7] [8] [9]
IUPAC Name	pyrimidine-4-carbaldehyde	[11]
Synonyms	4-Pyrimidinecarboxaldehyde, 4-Formylpyrimidine	[6] [7]
InChI	InChI=1S/C5H4N2O/c8-3-5-1-2-4-7-5/h1-4H	[6] [12]
Canonical SMILES	C1=CN=CN=C1C=O	[6] [12]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of **Pyrimidine-4-carbaldehyde** is crucial for its effective use in experimental design, from selecting appropriate solvent systems to predicting its behavior in reaction mixtures.

Property	Value / Description	Source(s)
Appearance	Yellow crystalline solid or colorless to light yellow liquid with a pungent odor.	[6]
Solubility	Soluble in organic solvents; limited solubility in water.	[6]
pKa (Predicted)	-0.14 ± 0.10	[6]
Topological Polar Surface Area	42.8 Å ²	[6]
Hydrogen Bond Acceptor Count	3	[6]

Spectroscopic Characterization Insights:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically δ 9-10 ppm) and the three aromatic protons on the pyrimidine ring, with chemical shifts and coupling constants characteristic of the heteroaromatic system.
- ^{13}C NMR: The carbon NMR would feature a signal for the carbonyl carbon of the aldehyde at a significantly downfield position ($\delta > 180$ ppm), in addition to signals for the four unique carbons of the pyrimidine ring.
- Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching vibration for the aldehyde is expected around $1700\text{-}1720\text{ cm}^{-1}$. C-H stretching of the aldehyde proton may appear around $2720\text{-}2820\text{ cm}^{-1}$. Aromatic C=C and C=N stretching vibrations would be present in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M^+) corresponding to its monoisotopic mass of approximately 108.03 Da.[\[6\]](#)

Synthesis of Pyrimidine-4-carbaldehyde

The synthesis of **Pyrimidine-4-carbaldehyde** often leverages the oxidation of a more readily available precursor, 4-methylpyrimidine. The choice of oxidant is critical to selectively oxidize the methyl group to an aldehyde without over-oxidation to a carboxylic acid or degradation of the sensitive pyrimidine ring.

Causality of Experimental Choice: Selenium dioxide (SeO_2) is a preferred reagent for the allylic and benzylic oxidation of methyl groups to aldehydes. Its efficacy in this context stems from its ability to perform a controlled oxidation under conditions that are often compatible with heterocyclic systems. The reaction proceeds via an ene reaction followed by a^{[7][8]} sigmatropic rearrangement.

Experimental Protocol: Oxidation of 4-Methylpyrimidine

This protocol is based on a reported synthetic method for **Pyrimidine-4-carbaldehyde**.[\[10\]](#)

Step 1: Reaction Setup

- To a 10 mL solution of dioxane, add 1.0 g (10 mmol, 1.0 eq.) of 4-methylpyrimidine.

- Add 1.2 g (10 mmol, 1.0 eq.) of selenium dioxide (SeO_2) to the solution. Note: Selenium dioxide is highly toxic. Handle with extreme caution in a fume hood.

Step 2: Initial Reaction and Heating

- Heat the reaction mixture to 100 °C with stirring.
- Maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Additional Reagent and Continued Heating

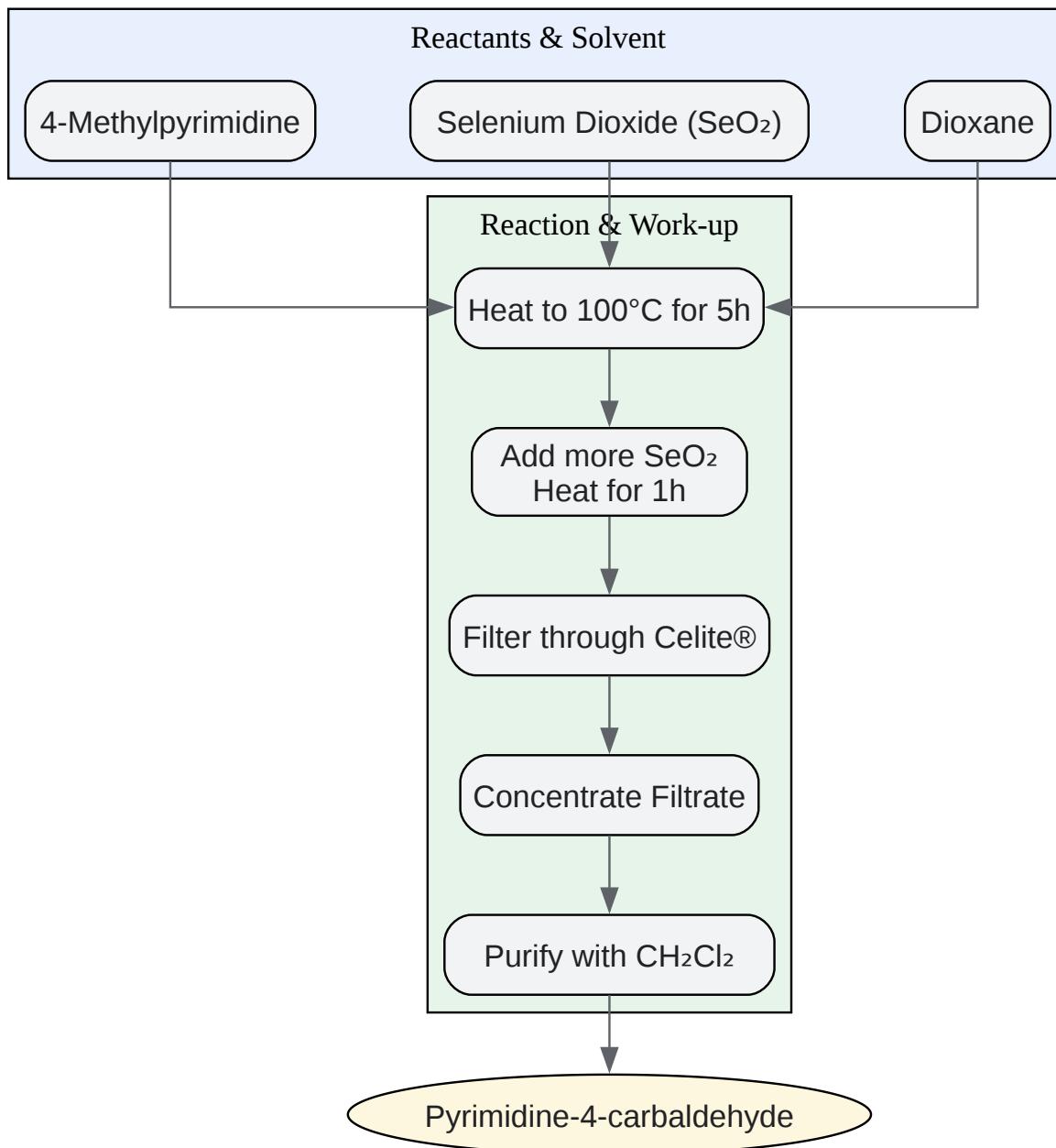
- After 5 hours, cool the mixture to room temperature.
- Add an additional 0.25 g (2.3 mmol, 0.23 eq.) of selenium dioxide.
- Resume heating at 100 °C for 1 additional hour to drive the reaction to completion.[\[10\]](#)

Step 4: Work-up and Isolation

- Cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite® to remove the precipitated selenium metal byproduct.[\[10\]](#)
- Wash the filter cake thoroughly with 200 mL of ethyl acetate.
- Combine the filtrates and concentrate them under reduced pressure (rotary evaporation). The resulting crude product will be a dark brown oil.[\[10\]](#)

Step 5: Purification

- Suspend the dark brown oil in 200 mL of dichloromethane and filter to remove any insoluble impurities.
- Remove the solvent from the filtrate under vacuum to yield **Pyrimidine-4-carbaldehyde** as a dark brown oily product (yield reported as ~28%).[\[10\]](#) Further purification can be achieved via column chromatography if a higher purity is required.



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Caption: Synthesis workflow for **Pyrimidine-4-carbaldehyde**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **Pyrimidine-4-carbaldehyde** is dictated by two key features: the electrophilic aldehyde carbon and the electron-deficient pyrimidine ring. This duality allows for a wide range of transformations, making it a versatile synthon.

Reactions of the Aldehyde Functional Group

The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. This enables a host of well-established transformations crucial for molecular elaboration:

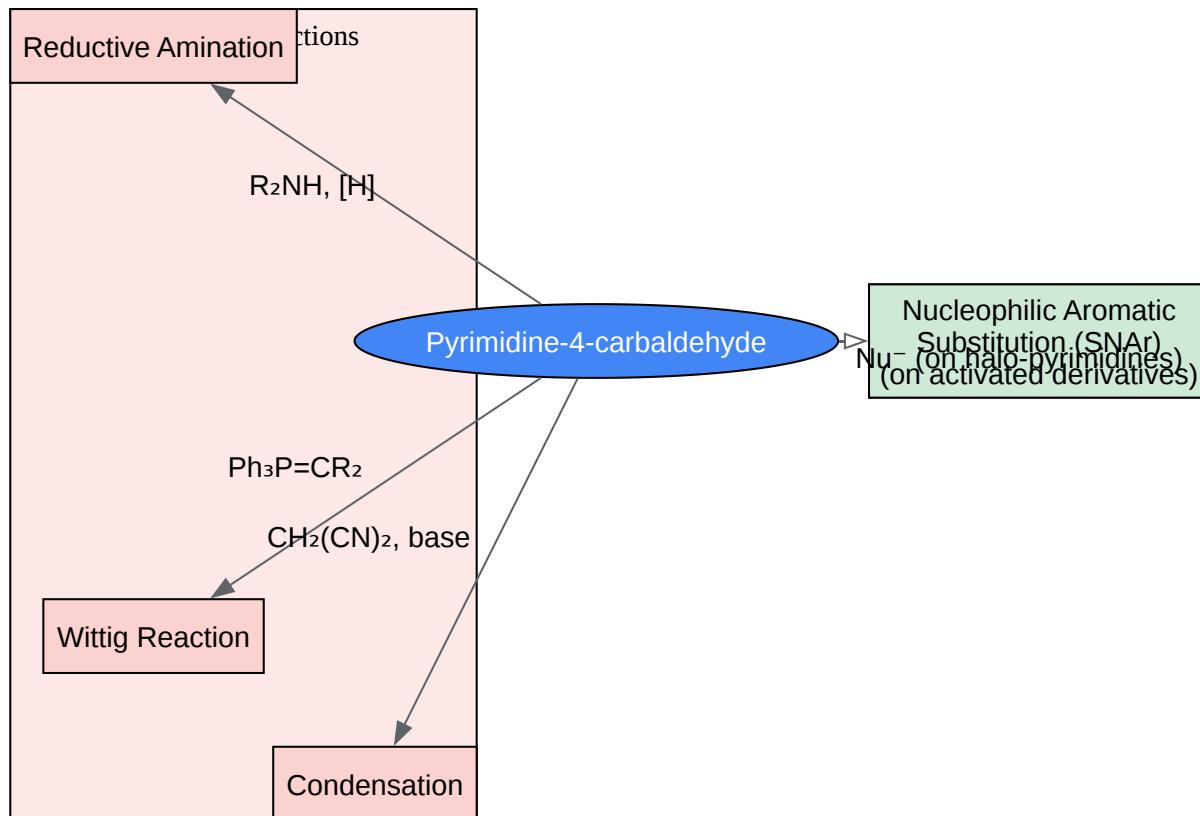
- Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, yielding substituted aminomethyl-pyrimidines. This is a cornerstone reaction in medicinal chemistry for introducing amine diversity.
- Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a reliable method for C=C bond formation.
- Condensation Reactions: Base-catalyzed condensation with active methylene compounds (e.g., malononitrile, in a Knoevenagel condensation) or ketones (Claisen-Schmidt condensation) extends the carbon framework.[13]
- Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding pyrimidine-4-carboxylic acid or reduced to pyrimidine-4-methanol, providing access to different oxidation states.

Reactivity of the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the ring electron-deficient. This has two major consequences:

- Resistance to Electrophilic Aromatic Substitution: The ring is deactivated towards typical electrophilic attack (e.g., nitration, halogenation).
- Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards attack by strong nucleophiles, particularly if a leaving group is present at the 2, 4, or 6 positions. While the parent **Pyrimidine-4-carbaldehyde** does not have a leaving group, this property is fundamental to the chemistry of many pyrimidine derivatives and informs

synthetic strategy. For instance, halogenated pyrimidines readily undergo SNAr reactions with nucleophiles like amines or alkoxides.[13]



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Caption: Key reaction pathways for **Pyrimidine-4-carbaldehyde**.

Applications in Research and Drug Development

Pyrimidine-4-carbaldehyde is not typically an active pharmaceutical ingredient itself but rather a critical starting material for constructing molecules with potential therapeutic value.[6] Its derivatives have been investigated for a wide spectrum of biological activities.

- **Anticancer Agents:** The pyrimidine scaffold is central to many kinase inhibitors and other anticancer drugs.[2] By using **Pyrimidine-4-carbaldehyde**, medicinal chemists can

synthesize libraries of compounds to screen for activity against various cancer cell lines.

- **Antimicrobial and Antifungal Agents:** Pyrimidine derivatives have shown promise as antibacterial and antifungal compounds.[3][6] The aldehyde handle allows for the facile introduction of pharmacophores known to interact with microbial targets.
- **Agrochemicals:** The structural motifs accessible from **Pyrimidine-4-carbaldehyde** are also relevant in the development of new herbicides and pesticides.[6]

The pathway from this simple building block to a potential drug candidate involves a multi-stage process of synthesis, screening, and optimization.



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Caption: Logical flow from building block to drug candidate.

Safety, Handling, and Storage

As a reactive chemical, **Pyrimidine-4-carbaldehyde** requires careful handling to mitigate risks. It is classified as an irritant.

Hazard Class	GHS Statement	Source
Skin Irritation	H315: Causes skin irritation.	[6]
Eye Irritation	H319: Causes serious eye irritation.	[6]
Respiratory Irritation	H335: May cause respiratory irritation.	[6]

Self-Validating Safety Protocol:

- Engineering Controls: Always handle **Pyrimidine-4-carbaldehyde** inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
 - Respiratory Protection: If working outside a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is required.
- Handling: Avoid all personal contact, including inhalation and ingestion.[14] Prevent contact with skin and eyes.[15] Use spark-proof tools if transferring large quantities.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, it is recommended to store in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon).[8][15] Keep away from sources of ignition.[15]
- Spills & Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for chemical waste disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Pyrimidine-4-carbaldehyde is a deceptively simple molecule with profound utility in modern organic synthesis and drug discovery. Its value lies in its dual reactivity, offering a reliable handle for carbon-carbon and carbon-heteroatom bond formation while providing a stable, biologically relevant heterocyclic core. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any scientist aiming to leverage its potential. By adhering to rigorous and validated protocols for its synthesis and handling, researchers can safely and effectively unlock the vast chemical space accessible from this versatile building block, paving the way for the next generation of pharmaceuticals and advanced materials.

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